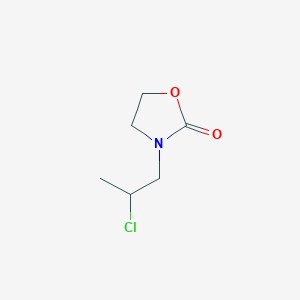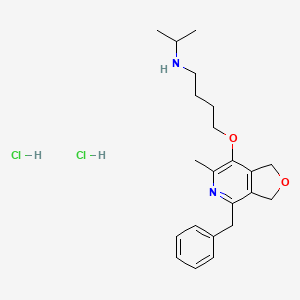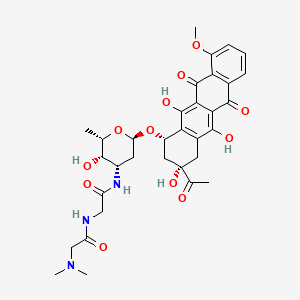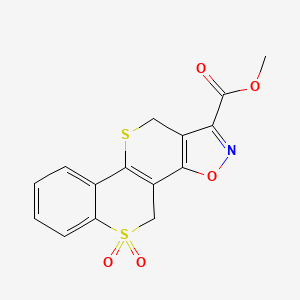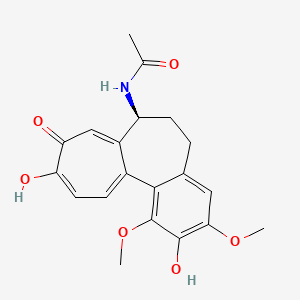![molecular formula C10H8N2O2 B12812276 2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one CAS No. 50266-88-1](/img/structure/B12812276.png)
2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 321117: , also known as 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, is a chemical compound with the molecular formula C16H10FN3O3. This compound is notable for its unique structure, which includes both fluorophenyl and nitrophenyl groups attached to a pyrazole ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 321117 typically involves the reaction of 4-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for NSC 321117 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 321117 can undergo various chemical reactions, including:
Oxidation: The aldehyde group in NSC 321117 can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(4-fluorophenyl)-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of NSC 321117 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and nitrophenyl groups allows it to bind to these targets with high affinity, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
NSC 321117 can be compared with other similar compounds, such as:
- 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: The unique combination of fluorophenyl and nitrophenyl groups in NSC 321117 distinguishes it from other similar compounds. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
50266-88-1 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2,3-dihydro-1H-[1]benzofuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-4,11H,5H2,(H,12,13) |
Clé InChI |
JBSRXBSRLCTFKP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)NN1)OC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


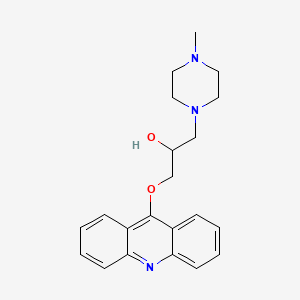

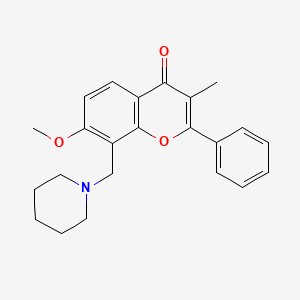
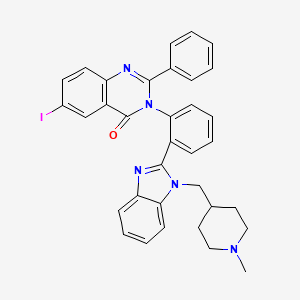
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

